molecular formula C7H5N5O2 B1296040 5-(3-Nitrophenyl)-1h-tetrazole CAS No. 21871-44-3

5-(3-Nitrophenyl)-1h-tetrazole

Cat. No.: B1296040
CAS No.: 21871-44-3
M. Wt: 191.15 g/mol
InChI Key: ZJFFBXHGOXPKCP-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)-1H-tetrazole is a chemical reagent primarily used in scientific research as an activator for phosphoramidite chemistry in the solid-phase synthesis of oligonucleotides (DNA and RNA) . Tetrazole derivatives like this compound function as both a weak acid and a nucleophile to activate phosphoramidite monomers, enabling the efficient formation of phosphite triester linkages—a crucial step in building oligonucleotide chains . Compared to standard tetrazole, nitro-phenyl substituted analogs are considered more acidic "turbo" activators, which can lead to increased coupling rates and efficiencies, particularly valuable for challenging syntheses such as those of RNA oligonucleotides . Beyond its application in biochemistry, the 3-nitrophenyl tetrazole scaffold is a versatile heterocyclic system of interest in materials science and coordination chemistry. It can serve as a ligand for constructing metal-organic frameworks (MOFs) due to its multiple coordination modes with metal ions . The crystal structure of related tetrazole derivatives is often stabilized by N—H···N hydrogen bonds, forming infinite one-dimensional chains or more complex supramolecular architectures . This product is sold for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for any form of personal use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-nitrophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-12(14)6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFFBXHGOXPKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301222
Record name 5-(3-nitrophenyl)tetrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21871-44-3
Record name 21871-44-3
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Record name 21871-44-3
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(3-nitrophenyl)tetrazole
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Synthesis and Manufacturing Processes

The primary synthetic route to 5-(3-nitrophenyl)-1H-tetrazole is the [3+2] cycloaddition reaction between 3-nitrobenzonitrile (B78329) and an azide (B81097) source. rsc.orgscispace.com This method is a cornerstone of tetrazole synthesis. thieme-connect.comresearchgate.net

A common procedure involves reacting 3-nitrobenzonitrile with sodium azide (NaN₃) in a suitable solvent, often dimethylformamide (DMF). iucr.org The reaction is typically catalyzed by an ammonium (B1175870) salt, such as ammonium chloride (NH₄Cl), and requires heating to proceed at a reasonable rate. iucr.org

Various catalysts have been developed to improve the efficiency and environmental friendliness of this reaction. These include:

Metal Catalysts: Zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O) has been shown to effectively catalyze the reaction. growingscience.com

Heterogeneous Catalysts: Natural and modified materials like cuttlebone and nano-TiCl₄·SiO₂ have been employed as efficient and reusable catalysts. scispace.comscielo.org.za

Mesoporous Silica: Materials like OSU-6, a type of hexagonal mesoporous silica, have been used as metal-free, heterogeneous catalysts. mdpi.com

The reaction can also be carried out using a one-pot method starting from 3-nitrobenzaldehyde, hydroxylamine (B1172632) hydrochloride, and sodium azide, catalyzed by a polyvinyl alcohol immobilized copper (II) Schiff base complex in water. rsc.org

Elucidation of Reaction Mechanisms and Kinetic Studies in 5 3 Nitrophenyl 1h Tetrazole Chemistry

Mechanistic Investigations of Cycloaddition Reactions

The formation of the 5-(3-nitrophenyl)-1H-tetrazole ring is a classic example of a 1,3-dipolar cycloaddition reaction. sci-hub.box This reaction involves the [3+2] cycloaddition of a nitrile (the dipolarophile) with an azide (B81097) (the 1,3-dipole). cbijournal.comscielo.br The generally accepted mechanism for the synthesis of 5-substituted 1H-tetrazoles, including the 3-nitrophenyl derivative, involves the reaction of the corresponding nitrile with an azide, often sodium azide. cbijournal.comscielo.br

The reaction can be catalyzed by a variety of agents, including Brønsted and Lewis acids, as well as heterogeneous catalysts. sci-hub.boxscielo.org.za These catalysts function by activating the nitrile group, thereby increasing its electrophilicity and facilitating the cycloaddition with the azide ion. scispace.com For instance, computational studies have explored both stepwise and concerted pathways for the cycloaddition step. sci-hub.box Some research suggests that the presence of certain additives, like ammonium (B1175870) ions, can influence the reaction mechanism. sci-hub.box

A proposed mechanism using a heterogeneous catalyst involves the hydrogen bonding of the catalyst with the nitrogen atom of the nitrile. This interaction enhances the electrophilicity of the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. The subsequent [3+2] cycloaddition leads to the formation of an intermediate which then rearranges to the more stable 5-substituted-1H-tetrazole tautomer. scispace.com In copper-catalyzed systems, a plausible mechanism involves the formation of a copper-azide complex, which then reacts with the nitrile. cbijournal.com

Studies on Transition States and Intermediates

The cycloaddition reaction proceeds through a high-energy transition state. In a proposed metal-free catalytic cycle, the hydrogen bonding between a catalyst and the nitrile group is thought to accelerate the cyclization by increasing the electrophilicity of the nitrile. scispace.com This leads to the formation of an intermediate, which then protonates to yield the final tetrazole product. scispace.com

In catalyzed reactions, the formation of intermediate complexes is a key feature. For example, in reactions catalyzed by dialkyltin oxide and trimethylsilyl (B98337) azide, a catalytically active complex is formed, which then undergoes the 1,3-dipolar cycloaddition with the nitrile. sci-hub.box Following the cycloaddition, the catalyst is regenerated from the resulting complex. sci-hub.box

Kinetic Analysis of Formation and Transformation Reactions

Kinetic studies provide valuable insights into the reaction rates and the factors that influence them. The formation of 5-substituted 1H-tetrazoles, including this compound, is often accelerated by catalysts. For instance, the use of a Co–Ni/Fe3O4@MMSHS nanocatalyst has been shown to achieve high product yields in short reaction times. rsc.org

The rate of reaction is also significantly affected by the nature of the substituents on the starting benzonitrile. Electron-withdrawing groups, such as the nitro group in 3-nitrobenzonitrile (B78329), generally increase the polarity of the cyanide group, leading to higher yields of the corresponding tetrazole compared to electron-donating groups. scielo.org.zaresearchgate.net

The reusability of heterogeneous catalysts is a key aspect of kinetic studies. Many catalysts can be recovered and reused for multiple reaction cycles with only a minimal loss of activity. For example, a Co–Ni/Fe3O4@MMSHS nanocatalyst showed only a 5% decrease in performance after numerous recovery cycles. rsc.org Similarly, an OSU-6 catalyst, a type of mesoporous silica, demonstrated structural stability and retained its pore size and volume over five reaction sequences. mdpi.com

Solvent Effects and Catalytic Cycle Elucidation

The choice of solvent plays a crucial role in the synthesis of this compound. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. cbijournal.comscielo.org.zamdpi.com Studies have shown that DMF often provides good to excellent yields, particularly when used in conjunction with a catalyst at elevated temperatures. scielo.brscielo.org.zaresearchgate.net In some systems, ethanol (B145695) has been identified as a highly effective solvent. mdpi.com Solvent-free conditions have also been explored, with some success. scielo.org.zatandfonline.com

The catalytic cycle in heterogeneous catalysis involves the adsorption of reactants onto the catalyst surface, the chemical reaction, and the desorption of the product. For instance, in the synthesis of 5-phenyl-1H-tetrazole using a Co-(PYT)2@BNPs nanocatalyst, the catalyst's stability and heterogeneity allow for its recovery and reuse for up to six runs without requiring further activation. nih.gov The efficiency of various catalysts has been compared, highlighting that the choice of catalyst can significantly impact reaction time and yield. nih.gov The catalytic cycle is often initiated by the interaction of the catalyst with the nitrile, activating it for the cycloaddition with the azide. scispace.com

Advanced Spectroscopic and Diffractional Characterization Studies of 5 3 Nitrophenyl 1h Tetrazole and Its Structural Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise chemical structure of 5-(3-nitrophenyl)-1H-tetrazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework.

The ¹H NMR spectrum of this compound provides critical information about the protons in the molecule. For instance, in a study of this compound synthesized using a Ni(II) complex catalyst, the ¹H NMR spectrum (400 MHz, DMSO-d6) showed distinct signals for the aromatic protons. rsc.org Specifically, a singlet appeared at δ 8.83 ppm, while doublet signals were observed at δ 8.48–8.46 ppm (J = 8 Hz) and δ 8.42–8.40 (J = 8 Hz). rsc.org A triplet was also recorded at δ 7.93–6.87 ppm (J = 12 Hz). rsc.org Another investigation reported ¹H-NMR (DMSO-d6) signals at δ 8.84 (s, 1H), 8.49 (d, J = 7.7 Hz, 1H), and 8.41 (d, J = 8.1 Hz, 1H), with the tetrazole NH proton being off-scale. mdpi.com

The ¹³C NMR spectrum complements the ¹H NMR data by detailing the carbon skeleton. In the analysis of related 5-substituted-1H-tetrazoles, the carbon of the tetrazole ring typically appears at a characteristic chemical shift. For example, in 5-(4-chlorophenyl)-1H-tetrazole, the ¹³C NMR (100 MHz, DMSO-d6) shows peaks at δ 164.2, 135.9, 129.6, 128.7, and 123.2 ppm. rsc.org For the parent compound, 5-phenyl-1H-tetrazole, ¹H NMR (400 MHz, DMSO-d6) signals are observed at δ 8.07–8.01 (m, 2H) and 7.65–7.58 (m, 3H). rsc.org

The following table summarizes representative ¹H NMR spectral data for this compound:

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
Ar-H8.83s rsc.org
Ar-H8.48-8.46d8 rsc.org
Ar-H8.42-8.40d8 rsc.org
Ar-H7.93-6.87t12 rsc.org
Ar-H8.84s mdpi.com
Ar-H8.49d7.7 mdpi.com
Ar-H8.41d8.1 mdpi.com

While specific 2D NMR data for this compound is not detailed in the provided context, these techniques are crucial for unambiguously assigning proton and carbon signals and establishing through-bond and through-space correlations. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the connectivity between adjacent protons, directly bonded proton-carbon pairs, and long-range proton-carbon couplings, respectively. This would definitively confirm the substitution pattern on the phenyl ring and its connection to the tetrazole moiety.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

In the FT-IR spectrum of this compound, characteristic absorption bands are expected. For a similar compound, 5-(4-nitrophenyl)-1H-tetrazole, the FT-IR spectrum shows prominent peaks at 1603, 1551, 1512, 1337, 1318, 1293, 861, and 728 cm⁻¹. mdpi.com The bands corresponding to the nitro group (NO₂) are typically strong and appear in the regions of 1560-1500 cm⁻¹ (asymmetric stretching) and 1360-1320 cm⁻¹ (symmetric stretching). acs.org The tetrazole ring itself exhibits characteristic vibrations, often observed between 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com For this compound, specific IR bands have been noted at 1625, 1525, 1348, 1250, 872, 823, and 712 cm⁻¹. mdpi.com

The following table lists the characteristic FT-IR absorption bands for this compound and a related analogue:

Compound Characteristic IR Bands (cm⁻¹) Reference
This compound1625, 1525, 1348, 1250, 872, 823, 712 mdpi.com
5-(4-Nitrophenyl)-1H-tetrazole1603, 1551, 1512, 1337, 1318, 1293, 861, 728 mdpi.com

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The analysis of both spectra allows for a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. In the analysis of 5-substituted 1H-tetrazole derivatives, electrospray ionization (ESI) is a common technique. lifesciencesite.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

For the related compound, 1-methyl-5-(3-nitrophenyl)-1H-tetrazole, the molecular formula is C₈H₇N₅O₂ with a molecular weight of 205.1735. nist.gov Tandem mass spectrometry (MS/MS) studies on 5-substituted 1H-tetrazoles reveal characteristic fragmentation patterns, such as the loss of HN₃ in positive ion mode and N₂ in negative ion mode, which can be diagnostic for the tetrazole ring system. lifesciencesite.com

Single-Crystal X-ray Diffraction Analysis of Solid-State Structures

While the specific crystal structure of this compound is not detailed in the provided results, studies on its structural analogues provide valuable insights. For example, in 5-(4-methyl-3-nitrophenyl)-1H-tetrazole, the benzene (B151609) ring is twisted relative to the tetrazole ring, with a dihedral angle of 38.27(11)°. iucr.orgiucr.org Similarly, in 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, this dihedral angle is 45.7(2)°. iucr.org This twisting is a common feature due to the C-C bond connecting the two rings. iucr.orgiucr.orgiucr.org

The bond distances and angles within the tetrazole ring of these analogues are reported to be within the usual ranges. iucr.org The crystal packing of these compounds is often stabilized by intermolecular interactions, such as N-H···N hydrogen bonds, which can link molecules into infinite chains. iucr.orgiucr.orgiucr.org

The following table presents crystallographic data for structural analogues of this compound:

Compound Crystal System Space Group Dihedral Angle (Benzene-Tetrazole) Reference
5-(4-Methyl-3-nitrophenyl)-1H-tetrazoleMonoclinicP2₁/c38.27(11)° iucr.orgiucr.org
5-(2-Methyl-5-nitrophenyl)-1H-tetrazoleMonoclinicP2₁/c45.7(2)° iucr.org

Theoretical and Computational Chemistry of 5 3 Nitrophenyl 1h Tetrazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Molecular Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of 5-(3-nitrophenyl)-1H-tetrazole. acs.orgrsc.org DFT methods are widely used to analyze molecular structures and have become a popular approach for screening potential applications of new compounds. rsc.org

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound and related systems, DFT calculations, often using the B3LYP functional with basis sets like cc-pVDZ or 6-311++G(d,2p), are employed to obtain optimized molecular geometries. arkat-usa.orgresearchgate.net These calculations determine key structural parameters such as bond lengths and bond angles. arkat-usa.org

The process of geometry optimization involves finding the structure with the minimum energy. arkat-usa.org The resulting optimized structures can then be visualized and analyzed. There can be slight discrepancies between theoretical and experimental values, which are often attributed to the different phases in which the calculations (gas phase) and experiments (solid phase) are conducted. arkat-usa.orgarkat-usa.org

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Theoretical studies provide a detailed picture of how electrons are distributed within the molecule and the energies of its molecular orbitals. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. arkat-usa.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. arkat-usa.org The distribution and energies of these orbitals provide insights into the sites of electrophilic and nucleophilic attack.

For nitrophenyl tetrazole derivatives, the HOMO is often localized on the tetrazole ring and parts of the phenyl ring, indicating these are the primary sites for electron donation. acs.org The LUMO, conversely, is typically distributed over the nitro group and the phenyl ring, signifying these as the electron-accepting regions. This distribution highlights the electron-withdrawing nature of the nitro group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's stability and reactivity. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. buketov.edu.kz

Several molecular reactivity indices are derived from the HOMO and LUMO energies:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity for electron transfer from the HOMO to the LUMO. acs.org

Studies on related nitrophenyl tetrazoles have shown that these quantum chemical parameters can be effectively correlated with experimental observations, such as corrosion inhibition efficiency. rsc.org

Table 1: Calculated Quantum Chemical Parameters for a Related Nitrophenyl Tetrazole Derivative

ParameterValue
EHOMO (eV)-7.01
ELUMO (eV)-3.42
Energy Gap (ΔE) (eV)3.59
Electronegativity (χ)5.215
Chemical Hardness (η)1.795
Chemical Softness (S)0.278
Electrophilicity Index (ω)7.56

Note: The data presented is for a representative 2,5-disubstituted tetrazole containing a nitrophenyl group and is intended to be illustrative of the types of parameters calculated for such systems. acs.org

Molecular Electrostatic Potential (MEP) Surface Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. arkat-usa.org The MEP map uses a color scale to represent the electrostatic potential at different points on the electron density surface.

Red regions: Indicate areas of negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. In nitrophenyl tetrazoles, these are typically located around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the nitro group. acs.org

Blue regions: Represent areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green regions: Correspond to areas of neutral potential.

Analysis of the MEP surface for nitrophenyl tetrazoles confirms the strong electron-withdrawing effect of the nitro group, which creates a significant region of negative potential around it. acs.org This information is crucial for understanding intermolecular interactions. arkat-usa.org

Computational Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can then be compared with experimental results to confirm the molecular structure. researchgate.net

DFT calculations can provide theoretical values for ¹H and ¹³C NMR chemical shifts. While there may be minor deviations between theoretical (calculated in the gas phase) and experimental (measured in a solvent) values, a good correlation between them supports the proposed structure. arkat-usa.orgarkat-usa.org For instance, in related nitrophenyl tetrazoles, the aromatic protons of the 3-nitrophenyl group are predicted to resonate in specific regions of the ¹H-NMR spectrum.

Similarly, theoretical IR spectra can be calculated. The vibrational frequencies corresponding to specific functional groups, such as the nitro group (asymmetric and symmetric stretches) and the C=N bonds of the tetrazole ring, can be predicted. These calculated frequencies often show good agreement with experimental IR data, aiding in the structural characterization of the synthesized compounds. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption Configurations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic behavior and adsorption characteristics of molecules. In the context of this compound and its derivatives, MD simulations have been instrumental in understanding their interaction with surfaces, particularly in the field of corrosion inhibition.

Research into novel tetrazole derivatives has utilized MD simulations to model the adsorption of these compounds on metal surfaces, such as mild steel (Fe), in corrosive environments. acs.org These simulations are typically conducted in a simulated box containing the inhibitor molecule, a representative metal surface (e.g., Fe(110)), and molecules representing the corrosive solution, such as water and hydronium ions. acs.org The primary goal is to determine the most stable adsorption configuration of the molecule on the surface, which corresponds to the lowest binding energy.

For derivatives of this compound, specifically 1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine, MD simulations have been performed to understand their behavior as corrosion inhibitors in an acidic medium. acs.org The simulations reveal that these molecules tend to adopt a planar or parallel orientation upon adsorption onto the metal surface. This flat adsorption configuration is considered highly favorable for corrosion inhibition as it maximizes the surface area covered by the inhibitor molecule, thereby creating a more effective barrier against corrosive species. The stability of this adsorbed layer is quantified by calculating the interaction and binding energies between the inhibitor and the metal surface. A high negative value for these energies indicates a strong and spontaneous adsorption process.

The dynamic aspect of the simulation allows for the observation of how the molecule behaves over time on the surface, including its conformational flexibility and the stability of the adsorbed film. These computational findings are crucial as they provide a theoretical foundation that complements and explains experimental observations, such as those from electrochemical studies. acs.orgtandfonline.com

Table 1: Key Parameters from Molecular Dynamics (MD) Simulations of Tetrazole Derivatives on Metal Surfaces This table presents typical parameters obtained from MD simulations of tetrazole-based corrosion inhibitors. The values are illustrative and based on findings for related systems.

Parameter Description Typical Finding for Tetrazole Inhibitors Reference
Adsorption Configuration The spatial orientation of the molecule relative to the metal surface. Planar/parallel orientation to the surface.
Binding Energy The energy released when the inhibitor molecule adsorbs onto the surface. A more negative value indicates stronger binding. High negative values, indicating strong, spontaneous adsorption.
Interaction Energy The total energy of non-bonded interactions (van der Waals and electrostatic) between the inhibitor and the surface. Significant contribution from both electrostatic and van der Waals forces. researchgate.net
Surface Coverage The extent to which the inhibitor molecules cover the metal surface. Planar adsorption leads to high surface coverage.

Investigation of Intermolecular Interactions via Computational Methods

The study of intermolecular interactions is fundamental to understanding the properties and behavior of molecular systems. For this compound, computational methods like Density Functional Theory (DFT) and Hirshfeld surface analysis are employed to identify and quantify the non-covalent interactions that govern its crystal packing and interactions with other molecules. researchgate.net

The molecular structure of this compound features several key functional groups capable of engaging in various intermolecular interactions. The tetrazole ring itself is a rich source of interactions; it contains four nitrogen atoms that can act as hydrogen bond acceptors and an acidic N-H proton that can act as a hydrogen bond donor. nih.gov The nitrophenyl group contributes through potential π-π stacking interactions and interactions involving the nitro group's oxygen atoms. nih.gov

DFT calculations are used to determine the optimized molecular geometry and electronic properties, which are prerequisites for analyzing intermolecular forces. tandfonline.comarkat-usa.org Furthermore, DFT can be used to calculate the interaction energies of molecular pairs, providing quantitative data on the strength of specific interactions like hydrogen bonds and stacking interactions. nih.gov For instance, analyzing the molecular electrostatic potential (MEP) surface, derived from DFT calculations, helps to identify the electron-rich (negative potential, likely to be hydrogen bond acceptors) and electron-poor (positive potential, likely to be hydrogen bond donors) regions of the molecule, predicting the sites of intermolecular interactions. researchgate.net

Table 2: Predominant Intermolecular Interactions in Phenyl-Tetrazole Systems This table summarizes the types of intermolecular interactions commonly identified in phenyl-tetrazole derivatives through computational analysis.

Interaction Type Description Contributing Moieties Computational Method of Investigation Reference
Hydrogen Bonding Strong directional interaction between a hydrogen atom donor (e.g., N-H) and an acceptor (e.g., N, O). Tetrazole N-H (donor), Tetrazole N atoms (acceptors), Nitro O atoms (acceptors). Hirshfeld Surface Analysis, DFT, NCI Plot Analysis. researchgate.netnih.gov
π-π Stacking Attractive, noncovalent interactions between aromatic rings. Phenyl ring, Tetrazole ring. Hirshfeld Surface Analysis, Crystal Structure Analysis. nih.gov
van der Waals Forces Weak, non-specific attractive or repulsive forces between molecules. Entire molecule. Molecular Dynamics, DFT with dispersion correction. researchgate.net
C-H···π Interactions A weak hydrogen bond where a C-H bond acts as the donor and a π-system is the acceptor. Phenyl C-H bonds, Phenyl/Tetrazole rings. Hirshfeld Surface Analysis, NBO Analysis. acs.org
N···H/H···N Contacts Close contacts involving nitrogen and hydrogen atoms, indicative of hydrogen bonding. Tetrazole ring N atoms and N-H proton. Hirshfeld Surface Analysis (Fingerprint Plots). nih.gov
O···H/H···O Contacts Close contacts involving oxygen and hydrogen atoms, indicative of C-H···O or N-H···O hydrogen bonds. Nitro group oxygen atoms, N-H/C-H protons. Hirshfeld Surface Analysis (Fingerprint Plots). nih.gov

Coordination Chemistry and Ligand Design with 5 3 Nitrophenyl 1h Tetrazole Frameworks

Design and Synthesis of Metal Complexes Featuring 5-(3-Nitrophenyl)-1H-tetrazole as a Ligand

The design of metal complexes utilizing this compound as a ligand is centered on the N-donor atoms of the tetrazole ring, which can coordinate to a wide variety of metal ions. thieme-connect.com The synthesis of these complexes typically involves the reaction of a metal salt with the pre-synthesized tetrazole ligand in a suitable solvent. The deprotonated form of the tetrazole, 5-(3-nitrophenyl)tetrazolate, usually acts as the coordinating species.

A notable example is the synthesis of a series of cobalt(III) tetrazolate tetrammine complexes. These compounds were prepared through the reaction of cobalt(III) diaquatetraammine perchlorate (B79767) with this compound. researchgate.net This reaction can be activated thermally, either by conventional heating or through microwave irradiation, demonstrating a practical route to these coordination compounds. researchgate.net

The synthesis of the this compound ligand itself is often achieved via a [3+2] cycloaddition reaction between 3-nitrobenzonitrile (B78329) and an azide (B81097) source, such as sodium azide. acs.orgacs.org This reaction can be catalyzed by various agents, including zinc salts, copper complexes, or nano-TiCl4.SiO2, often under mild conditions and with good to excellent yields. rsc.orgmdpi.com The choice of catalyst and reaction conditions, such as solvent (e.g., DMF, PEG-400, water) and temperature, can be optimized to improve the efficiency of the ligand synthesis. nih.govnih.gov

The general strategy for forming complexes involves combining the isolated ligand with a metal precursor, as demonstrated by the synthesis of cobalt(III) complexes. researchgate.net Tetrazoles, in general, are known to form stable complexes with a range of transition metals and lanthanides. thieme-connect.comrsc.orgresearchgate.net The synthetic approaches often utilize solvothermal or hydrothermal methods, which can facilitate the in situ formation of the tetrazole ligand followed by coordination to the metal ion, leading to the self-assembly of coordination polymers. rsc.org

Table 1: Synthesis of this compound and its Metal Complexes

Compound Starting Materials Method Reference
This compound 3-Nitrobenzonitrile, Sodium Azide [3+2] Cycloaddition acs.orgacs.org

Characterization of Metal-Ligand Coordination Modes and Geometries

The characterization of metal complexes with this compound reveals diverse coordination modes, primarily involving the nitrogen atoms of the tetrazole ring. The tetrazolate anion is a versatile ligand capable of acting as a monodentate, bidentate, or bridging ligand, leading to various coordination geometries and dimensionalities in the resulting structures. iucr.orgmdpi.com

While a specific crystal structure for a simple metal complex of this compound is not detailed in the provided sources, the coordination behavior can be inferred from related structures. For instance, in a cobalt(II) complex with the similar 1,3-benzeneditetrazol-5-yl ligand, the metal center is six-coordinate with an octahedral geometry. nih.gov The coordination sphere includes nitrogen atoms from two separate tetrazole ligands, demonstrating a monodentate coordination mode through the N3 atom. nih.gov It is plausible that this compound would coordinate in a similar monodentate fashion.

The geometry of the free ligand itself influences its coordination. X-ray diffraction studies of related compounds like 5-(4-methyl-3-nitrophenyl)-1H-tetrazole show that the phenyl and tetrazole rings are not coplanar, exhibiting a significant dihedral angle (e.g., 38.27°). iucr.org This twisted conformation is a common feature and would affect the steric accessibility of the coordinating nitrogen atoms. researchgate.net

The tetrazole ring offers multiple potential coordination sites (N1, N2, N3, N4). The specific atom that binds to the metal can depend on steric factors, the nature of the metal ion, and the presence of other ligands. mdpi.comnih.gov In many 5-substituted tetrazolate complexes, coordination occurs through the N1, N2, N3, or N4 atoms, and bridging modes like N1-N2 or N2-N3 are common in the formation of coordination polymers. rsc.org

Table 2: Potential Coordination Modes of the 5-(3-Nitrophenyl)tetrazolate Ligand

Coordination Mode Description Potential Geometry
Monodentate Coordination through a single nitrogen atom (e.g., N2, N3, or N4). Can lead to discrete complexes or simple chains.
Bidentate (Chelating) Coordination through two adjacent nitrogen atoms (e.g., N1-N2 or N2-N3). Forms a small chelate ring with the metal ion.

Self-Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing Tetrazole Ligands

Tetrazole-based ligands, including 5-aryl-1H-tetrazoles, are widely recognized as excellent building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) through self-assembly processes. iucr.orgsciforum.netresearchgate.net These materials are formed by the spontaneous organization of metal ions (nodes) and organic ligands (linkers) into extended one-, two-, or three-dimensional networks. sciforum.netrsc.org

The ability of the 5-(3-nitrophenyl)tetrazolate ligand to bridge metal centers is key to the formation of these extended structures. The multiple nitrogen atoms of the tetrazole ring can coordinate to different metal ions simultaneously, propagating the structure in space. rsc.orgrsc.org For example, hydrothermal syntheses using M(II) salts and bis-tetrazole ligands have yielded robust three-dimensional frameworks. rsc.org Similarly, a 5-(3'-amine-1'H-pyrazol-4'-yl)-1H-tetrazole ligand has been used to generate 2D layered coordination polymers. rsc.org

Although a specific MOF constructed from this compound is not explicitly reported in the search results, the ligand possesses the necessary characteristics for such applications. The synthesis of these materials often occurs under hydrothermal or solvothermal conditions, where metal salts and the ligand react to form crystalline products. rsc.orgrsc.orgrsc.org The final topology of the coordination polymer is influenced by several factors, including the coordination geometry of the metal ion, the coordination modes of the tetrazolate ligand, and the presence of guest molecules or counter-ions. rsc.org The self-assembly process is driven by the formation of stable metal-ligand coordination bonds. nih.gov

Influence of the Nitrophenyl Substituent on Coordination Behavior

The 3-nitrophenyl substituent exerts a significant electronic and steric influence on the coordination properties of the tetrazole ring.

Electronic Influence: The nitro group (-NO2) is a strong electron-withdrawing group. This has several consequences:

Stabilization of the Tetrazole Ring: The electron-withdrawing nature of the nitrophenyl group enhances the electronic stability of the tetrazole ring itself.

Acidity and Basicity: The electron-withdrawing effect increases the acidity of the tetrazole N-H proton, making deprotonation to the coordinating tetrazolate anion easier. Conversely, it decreases the electron density on the nitrogen atoms of the ring, reducing their basicity. This lowered basicity can weaken the coordination bond to a metal center compared to tetrazole ligands with electron-donating substituents.

Redox Properties: The presence of the nitrophenyl group makes the ligand and its complexes potentially active in redox reactions.

Steric Influence:

Dihedral Angle: As observed in related structures, the phenyl and tetrazole rings are twisted relative to each other. iucr.orgresearchgate.net This non-planar arrangement can create steric hindrance around the N1 and N4 positions of the tetrazole ring, potentially favoring coordination at the less hindered N2 and N3 positions.

Intermolecular Interactions: The nitrophenyl group can participate in π-π stacking interactions, which can play a role in stabilizing the crystal packing of the resulting metal complexes and coordination polymers.

Compound Names Table

Abbreviation/Trivial NameIUPAC Name
3-NO2-PhtzHThis compound
m-BDTH21,3-Benzeneditetrazol-5-yl
DMFDimethylformamide
PEG-400Polyethylene glycol 400

Supramolecular Architectures and Intermolecular Interactions Involving 5 3 Nitrophenyl 1h Tetrazole

Chemical Reactivity and Further Functionalization of 5 3 Nitrophenyl 1h Tetrazole

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 5-(3-Nitrophenyl)-1H-tetrazole towards electrophilic and nucleophilic attack is complex, with each part of the molecule exhibiting distinct electronic properties.

Reactivity of the Phenyl Ring: The phenyl group is substituted with a nitro group (-NO₂), which is a strong deactivating group due to its electron-withdrawing nature (both by resonance and induction). This significantly reduces the electron density of the benzene (B151609) ring, making it much less susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) compared to unsubstituted benzene. Any electrophilic attack would be directed to the meta positions relative to the nitro group (positions 2, 4, 6), but would require harsh reaction conditions.

Conversely, the strong electron-withdrawing effect of the nitro group activates the phenyl ring for nucleophilic aromatic substitution (SNAr) . While the nitro group in the meta position provides less activation than an ortho or para positioning, it still renders the ring susceptible to attack by strong nucleophiles at positions activated by the nitro group.

Reactivity of the Tetrazole Ring: The tetrazole ring is an electron-deficient aromatic system containing four nitrogen atoms. This inherent lack of electron density makes the ring generally resistant to electrophilic substitution on its carbon atom. However, the nitrogen atoms of the tetrazole ring possess lone pairs of electrons, making them nucleophilic. These sites are prone to electrophilic attack, most notably through alkylation and acylation, which leads to the formation of N-substituted derivatives. This reactivity is the primary pathway for the functionalization of the tetrazole moiety and is discussed in detail in section 8.3.

Ring Transformations and Rearrangements of the Tetrazole Moiety

The tetrazole ring, despite its aromatic stability, can undergo transformations and rearrangements under specific conditions, particularly through photochemical pathways. researchgate.netnih.gov The photochemistry of tetrazole derivatives often involves the cleavage of the heterocyclic ring, leading to the formation of highly reactive intermediates that can be trapped or can rearrange to form new structures. nih.gov

Upon UV irradiation, the primary photochemical process for many tetrazoles is the extrusion of a molecule of nitrogen (N₂). uc.pt This decomposition leads to the formation of reactive species such as nitrenes and nitrilimines. nih.gov The exact nature of the products depends heavily on the substituents attached to the tetrazole ring and the reaction environment (e.g., solvent, temperature). uc.pt

For this compound, photochemical decomposition would likely proceed via one of these pathways:

Nitrene Formation: Cleavage could lead to the formation of a 3-nitrophenyl-substituted nitrene intermediate. This highly reactive species could then undergo various reactions, such as insertion into C-H bonds or reaction with a solvent molecule.

Nitrilimine Formation: Alternatively, ring cleavage could generate a C-(3-nitrophenyl)nitrilimine. Nitrilimines are versatile intermediates that can undergo 1,3-dipolar cycloaddition reactions or cyclize to form other heterocyclic systems.

These photochemical transformations offer synthetic routes to novel compounds that are not accessible through traditional thermal reactions. However, achieving selectivity can be challenging, as multiple degradation pathways may compete, potentially leading to a mixture of products. nih.gov

Synthesis and Characterization of Novel Derivatives (e.g., 1,5- and 2,5-Disubstituted Tetrazoles)

The most common method for the further functionalization of this compound is the substitution at one of the ring nitrogen atoms, leading to the formation of 1,5- or 2,5-disubstituted tetrazole derivatives. The parent compound exists as a mixture of 1H and 2H tautomers, and substitution reactions can occur at either the N1 or N2 position.

N-Alkylation and N-Arylation Reactions: The reaction of 5-substituted-1H-tetrazoles with electrophiles, such as alkyl halides or aryl boronic acids, typically yields a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. The ratio of these products is influenced by several factors, including:

The nature of the substituent at the C5 position.

The steric and electronic properties of the incoming electrophile.

The solvent used for the reaction.

The nature of the base and any catalyst employed.

A general approach involves the deprotonation of the acidic N-H proton with a base (e.g., potassium carbonate) followed by nucleophilic attack on an alkylating agent.

A more advanced method for creating 2,5-diaryl derivatives involves copper-catalyzed C-N coupling reactions. For instance, a procedure developed for the synthesis of 2,5-diaryltetrazoles by reacting 5-(4-nitrophenyl)-2H-tetrazole with aryl boronic acids in the presence of Cu₂O nanoparticles can be adapted for this compound. nih.gov This reaction proceeds smoothly under an oxygen atmosphere and offers a reliable route to specific 2,5-disubstituted products. nih.gov

Characterization of Derivatives: The synthesized derivatives are typically characterized using a combination of spectroscopic methods (NMR, IR) and mass spectrometry. The distinction between the 1,5- and 2,5-isomers is often made using ¹H and ¹³C NMR spectroscopy, as the chemical shifts of the substituent and the tetrazole ring carbon are different for each isomer.

Below are tables with representative data for the parent compound and an example of a disubstituted derivative.

Spectroscopic Data for this compound
TechniqueObserved Data
¹H NMR (DMSO-d₆)δ 8.90 (t, 1H), 8.51 (d, 1H), 8.44 (d, 1H), 7.89 (t, 1H)
FT-IRKey peaks indicate N-H, C=N, N=N stretching, and C-NO₂ vibrations.
Characterization Data for a Representative Derivative: 2-(Aryl)-5-(nitrophenyl)-2H-tetrazole
TechniqueExpected Data
¹H NMRSignals corresponding to both the 3-nitrophenyl and the N2-aryl substituent protons. The absence of the acidic N-H proton signal.
¹³C NMRDistinct signals for the carbons of both aromatic rings and the C5 carbon of the tetrazole ring. The chemical shift of the C5 carbon is diagnostic for N2 substitution.
Mass SpectrometryMolecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the disubstituted product.

Catalytic Applications and Mechanistic Insights

5-(3-Nitrophenyl)-1H-tetrazole as a Catalyst in Organic Transformations

5-Aryl-1H-tetrazoles, including the nitrophenyl-substituted variants, have garnered attention as effective catalysts and activators in synthetic organic chemistry. The electron-withdrawing nature of the nitro group on the phenyl ring significantly enhances the acidity of the tetrazole N-H proton, a key feature influencing its catalytic efficacy. This increased acidity makes it a more potent proton donor compared to the parent 1H-tetrazole, facilitating reactions that require proton catalysis or activation of substrates.

In the context of organic synthesis, this compound and its isomers primarily serve as acidic activators. Their role is crucial in reactions where a substrate must be protonated to become a better electrophile, thereby increasing its reactivity toward a nucleophile.

A prominent example is in phosphoramidite chemistry, the cornerstone of automated DNA and RNA synthesis. In this methodology, activators are required to protonate the nitrogen atom of a phosphoramidite monomer, transforming the diisopropylamino or morpholino group into a good leaving group. This allows for subsequent nucleophilic attack by the hydroxyl group of a growing oligonucleotide chain. The efficiency of this activation step is directly related to the acidity of the activator. Studies have shown that tetrazoles with electron-withdrawing substituents, such as 5-(p-nitrophenyl)tetrazole, are more acidic than 1H-tetrazole and are therefore superior activators. researchgate.netglenresearch.com The rate of the phosphoramidite alcoholysis reaction increases with the increasing acidity of the azole activator, with a determined Brønsted α value of 0.7, indicating a significant dependence on acidity. researchgate.net Mixtures of 5-(p-nitrophenyl)tetrazole and 4-dimethylaminopyridine (DMAP) have been found to be even more effective activators in the solid-phase synthesis of oligonucleotides. researchgate.net

Table 1: Comparison of Acidity (pKa) for Various Phosphoramidite Activators

Activator pKa
1H-Tetrazole 4.89
5-Ethylthio-1H-tetrazole (ETT) 4.28
5-Benzylthio-1H-tetrazole (BTT) 4.08

Note: While the specific pKa for the 3-nitrophenyl isomer is not listed, the strong electron-withdrawing effect of the nitro group suggests its acidity is enhanced relative to 1H-tetrazole, similar to its para-substituted counterpart.

Phosphoramidite Alcoholysis: The role of nitrophenyl-substituted tetrazoles as activators is well-documented in the alcoholysis of phosphoramidites, a key reaction in oligonucleotide synthesis. researchgate.net For instance, 5-(p-nitrophenyl)tetrazole is recognized as a superior activator for N-morpholinophosphoramidites. researchgate.net A catalytic method using a tetrazole promoter has been developed for the condensation of a nucleoside 3'-phosphoramidite and a nucleoside, which is particularly useful for the large-scale synthesis of short oligonucleotides. researchgate.net This approach has proven effective for synthesizing various deoxyribonucleotides and ribonucleotides. researchgate.net

Ester Hydrolysis: Tetrazole derivatives have also been identified as powerful catalysts for the cleavage of esters, such as p-nitrophenyl diphenyl phosphate (PNPDPP) and p-nitrophenyl hexanoate (PNPH), at neutral pH. acs.org The catalytic activity stems from the nucleophilicity of the deprotonated, anionic form of the tetrazole. Computational and experimental studies have shown that introducing heteroatoms or electron-withdrawing groups into the 5-position substituent can enhance the nucleophilic character of the tetrazole anion. acs.org These catalysts function efficiently in micellar systems, such as cetyl trimethylammonium bromide (CTABr), which facilitate the reaction environment. acs.org The experimental results confirm that the charge on the nitrogen atom of the conjugate base is a crucial factor for achieving high reaction rates in the cleavage of PNPDPP and PNPH. acs.org

Table 2: Pseudo-First-Order Rate Constants (kobs) for Ester Hydrolysis by Tetrazole Catalysts

Catalyst Substrate kobs (s-1)
5-Alkyl-1H-tetrazole derivative p-nitrophenyl diphenyl phosphate (PNPDPP) Varies based on substituent
5-Alkyl-1H-tetrazole derivative p-nitrophenyl hexanoate (PNPH) Varies based on substituent

Note: This table illustrates the principle that the rate of hydrolysis is dependent on the specific tetrazole catalyst used. The study demonstrates that modifying the 5-position substituent directly impacts the catalytic efficiency.

Mechanistic Studies of Catalytic Processes

Mechanistic investigations into how 5-substituted tetrazoles catalyze these reactions provide valuable insights into their function.

In ester hydrolysis , the mechanism is understood to involve the nucleophilic attack of the tetrazolate anion on the carbonyl or phosphoryl center of the ester substrate. acs.org The efficiency of this nucleophilic catalysis is highly dependent on the electronic properties of the substituent at the 5-position of the tetrazole ring. Electron-withdrawing groups, like the nitrophenyl group, increase the acidity of the N-H proton, leading to a higher concentration of the catalytically active tetrazolate anion at a given pH. Furthermore, the substituent can influence the charge distribution within the anion, affecting its intrinsic nucleophilicity. acs.org Ab initio computational studies have been used to calculate the charges on the conjugate bases of various tetrazole derivatives, confirming that substituents that increase the negative charge on the nucleophilic nitrogen atom enhance the catalytic rate. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-Nitrophenyl)-1H-tetrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cycloaddition between nitriles and azides. Continuous flow technology (e.g., microreactors) enhances safety and scalability by improving heat/mass transfer and reducing reaction times compared to batch methods . For example, Gutmann et al. achieved high yields (80–95%) using hydrazoic acid and nitriles under high-temperature flow conditions (150–200°C) . Optimization requires monitoring solvent choice (e.g., DMF vs. ethanol), stoichiometry of NaN3, and catalyst selection (e.g., nano-TiCl4·SiO2 improves yields to ~90% under mild conditions) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine ¹H NMR (δ 8.4–8.5 ppm for aromatic protons, δ 10–12 ppm for tetrazole NH) and FT-IR (C=N stretch at ~1610–1630 cm⁻¹, N–H stretch at ~3200 cm⁻¹) . For example, Modarresi-Alam et al. confirmed purity via absence of nitrile peaks (FT-IR) and integration of aromatic vs. tetrazole protons in ¹H NMR . Cross-reference spectral data with NIST databases for phase-transition properties (e.g., ΔfusH) to detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or reactivity data across studies?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism (1H vs. 2H-tetrazole forms), or competing side reactions. For instance, conflicting ¹H NMR shifts may stem from trace water (affecting NH proton exchange) or varying deuterated solvents. Use dynamic NMR to study tautomeric equilibria and DFT calculations to predict dominant tautomers . Haiges et al. resolved similar issues in fluorodinitromethyl-tetrazole derivatives by correlating XRD bond angles with computational models .

Q. What mechanistic insights explain the regioselectivity of tetrazole formation in 5-substituted derivatives?

  • Methodological Answer : The Huisgen 1,3-dipolar cycloaddition mechanism is influenced by electronic effects of substituents. For 3-nitrophenyl groups, the electron-withdrawing nitro group directs azide addition to the meta position. Himo et al. demonstrated via DFT that nitrile polarization (C≡N → C–N) stabilizes transition states, favoring 5-substitution over 1-substitution . Experimental validation involves synthesizing intermediates (e.g., cyanamides) and analyzing kinetics under varied temperatures .

Q. How can factorial design optimize reaction parameters for scalable synthesis?

  • Methodological Answer : Apply a 2³ factorial design to test variables: temperature (X₁), catalyst loading (X₂), and residence time (X₃). For example, Kappe’s flow synthesis study used a central composite design to identify optimal conditions (X₁ = 180°C, X₂ = 5 mol%, X₃ = 10 min), achieving 92% yield . Statistical tools (ANOVA) quantify interactions between variables and identify significant factors (e.g., temperature dominates over catalyst loading) .

Q. What computational frameworks predict the thermodynamic stability or reactivity of this compound derivatives?

  • Methodological Answer : Use DFT calculations (B3LYP/6-311+G(d,p)) to compute bond dissociation energies (BDEs) and HOMO-LUMO gaps. Christe et al. linked BDEs of C–NO2 bonds in fluorodinitromethyl-tetrazoles to explosive sensitivity . For stability under storage, MD simulations (AMBER force field) model degradation pathways in polar solvents .

Cross-Disciplinary Research Questions

Q. How can this compound be integrated into materials science or medicinal chemistry workflows?

  • Methodological Answer : As a ligand in coordination polymers, its nitro group enhances π-π stacking. Santa María et al. used benzotriazole analogs to design UV-stabilizers via NMR-guided ligand optimization . In medicinal chemistry, its tetrazole core mimics carboxylates in protease inhibitors. Link to computational screening (e.g., AutoDock Vina) to predict binding affinities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.